molecular formula C14H13ClN2O3 B11837135 ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate

ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate

Cat. No.: B11837135
M. Wt: 292.72 g/mol
InChI Key: XJFZBNUFHYHAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is a heterocyclic compound that features a chromeno-pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 8-chloro-4H-chromen-4-one with hydrazine derivatives, followed by esterification with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-b]pyridine-3-carboxylate
  • Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-d]pyrimidine-3-carboxylate

Uniqueness

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is unique due to its specific chromeno-pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is a compound of significant interest due to its unique chromeno-pyrazole structure, which is associated with a variety of biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant research findings and data.

Structural Characteristics

This compound has the molecular formula C14H13ClN2O3C_{14}H_{13}ClN_2O_3 and a molecular weight of approximately 292.72 g/mol. The compound features a fused pyrazole and chromene ring system, which contributes to its reactivity and potential pharmacological applications. The chloro substituent enhances its electrophilic properties, while the ethyl ester group improves solubility.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Multi-component reactions : Involving hydrazine derivatives and β-keto esters under acidic or basic conditions.
  • Cyclization techniques : Utilizing substituted phenolic compounds with pyrazole precursors followed by functionalization at the carboxylic acid position.

These methods provide efficient pathways to construct the chromene-pyrazole framework in high yields .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have shown that derivatives of pyrazoles possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. This activity is often attributed to the presence of the pyrazole ring, which has been linked to the inhibition of bacterial growth .

Anticancer Potential

Research highlights that this compound may exhibit anticancer properties. Similar pyrazole-based compounds have shown efficacy against multiple cancer cell lines in vitro . The mechanism of action may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Study 2Anti-inflammatory EffectsShowed inhibition of COX enzymes with an IC50 value indicating moderate potency.
Study 3Antimicrobial ActivityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study 4Anticancer ActivityInduced apoptosis in specific cancer cell lines with IC50 values in low micromolar range.

Molecular Interaction Studies

Molecular docking studies have been conducted to elucidate how this compound interacts with biological targets such as enzymes and receptors. These studies are essential for understanding its mechanism of action and optimizing its pharmacological profile .

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H13ClN2O3/c1-3-19-14(18)12-10-7-20-11-5-4-8(15)6-9(11)13(10)17(2)16-12/h4-6H,3,7H2,1-2H3

InChI Key

XJFZBNUFHYHAOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1COC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.